6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound that features both indole and pyran moieties The indole structure is a common motif in many biologically active compounds, while the pyran ring is often found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can be achieved through a multi-step process. One common method involves the initial formation of the indole derivative, followed by the construction of the pyran ring. The indole derivative can be synthesized via a Knoevenagel condensation reaction between indole-3-carboxaldehyde and an active methylene compound, followed by N-acetylation with acetyl chloride . The pyran ring is then formed through a cyclization reaction, often facilitated by microwave-assisted synthesis to improve efficiency and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Knoevenagel condensation and N-acetylation steps, as well as the implementation of microwave-assisted synthesis for the cyclization step to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The pyran ring may also contribute to the compound’s overall biological activity by stabilizing the molecule and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Found in vegetables like cabbage and broccoli, exhibits antiproliferative activity in cancer cells.
Indomethacin: An anti-inflammatory drug with a similar indole structure.
Serotonin: A neurotransmitter with an indole moiety, involved in mood regulation.
Uniqueness
6-(1-acetyl-1H-indol-3-yl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to the combination of the indole and pyran structures, which may confer distinct biological activities and chemical properties not found in other similar compounds. This dual functionality makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
6-(1-acetylindol-3-yl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-11(21)20-10-13(12-8-6-7-9-14(12)20)15-18(2,3)16(22)19(4,5)17(23)24-15/h6-10,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQUHBXWVNFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3C(C(=O)C(C(=O)O3)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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